molecular formula C20H25Cl2NO B10775145 Levocloperastine hydrochloride CAS No. 220282-83-7

Levocloperastine hydrochloride

Cat. No.: B10775145
CAS No.: 220282-83-7
M. Wt: 366.3 g/mol
InChI Key: UNPLRYRWJLTVAE-BDQAORGHSA-N
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Description

Levocloperastine hydrochloride is a novel antitussive agent used primarily for the treatment of dry cough. It is the levorotatory isomer of DL-cloperastine and has a distinct pharmacological profile. This compound acts on both the central bulbar cough center and peripheral receptors in the tracheobronchial tree, providing a dual mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of levocloperastine hydrochloride involves several steps, starting from the appropriate precursors. The key steps include:

    Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring structure.

    Substitution Reactions: Various substitution reactions are carried out to introduce the necessary functional groups.

    Hydrochloride Formation: The final step involves the conversion of the base compound to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Levocloperastine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Solvents: Reactions are typically carried out in solvents such as methanol, ethanol, and acetonitrile.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Levocloperastine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Levocloperastine hydrochloride exerts its effects through a dual mechanism of action:

    Central Action: It acts on the central bulbar cough center in the brain, reducing the activity of the cough reflex.

    Peripheral Action: It also acts on peripheral receptors in the tracheobronchial tree, reducing irritation and suppressing cough.

The molecular targets include specific receptors in the central nervous system and the respiratory tract. The pathways involved are related to the modulation of neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

Levocloperastine hydrochloride is compared with other similar compounds such as:

    DL-Cloperastine: The racemic mixture of cloperastine, which has a different pharmacological profile.

    Codeine: An opioid antitussive agent with a different mechanism of action and side effect profile.

    Levodropropizine: Another non-opioid antitussive agent with a distinct mechanism of action.

Uniqueness: this compound is unique due to its dual mechanism of action, faster onset of action, and improved tolerability compared to other antitussive agents. It does not cause addiction or dependence, making it a safer alternative to opioid-based cough suppressants .

Properties

CAS No.

220282-83-7

Molecular Formula

C20H25Cl2NO

Molecular Weight

366.3 g/mol

IUPAC Name

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride

InChI

InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H/t20-;/m0./s1

InChI Key

UNPLRYRWJLTVAE-BDQAORGHSA-N

Isomeric SMILES

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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